Chromium acetate, basic

概要

説明

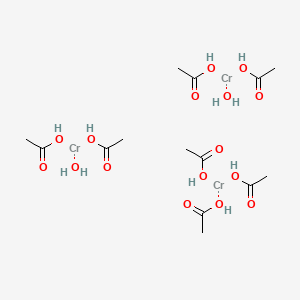

Chromium acetate, basic, also known as basic chromium acetate, is a coordination compound with the formula [Cr₃O(O₂CCH₃)₆(OH₂)₃]⁺. This compound is part of a family of salts where the trichromium cation is encountered with various anions such as chloride and nitrate. It is characterized by its distinctive structure, featuring octahedral chromium (III) centers, a triply bridging oxo ligand, six acetate ligands, and three aquo ligands . The compound appears as a grayish-green to blueish-green solid and is soluble in water .

準備方法

Synthetic Routes and Reaction Conditions: Basic chromium acetate is typically prepared by reacting chromium (III) oxide or chromium (III) hydroxide with acetic acid. The reaction is carried out under controlled conditions, often involving heating and stirring to ensure complete dissolution and reaction. The general reaction can be represented as: [ \text{Cr}_2\text{O}_3 + 6 \text{CH}_3\text{COOH} \rightarrow 2 \text{Cr(CH}_3\text{COO})_3 + 3 \text{H}_2\text{O} ]

Industrial Production Methods: In industrial settings, the production of basic chromium acetate involves the use of large-scale reactors where chromium (III) oxide is reacted with acetic acid. The reaction mixture is heated to around 70-80°C and stirred for several hours to ensure complete reaction. The resulting product is then crystallized, separated, and dried to obtain the final compound .

化学反応の分析

Types of Reactions: Basic chromium acetate undergoes various types of chemical reactions, including:

Oxidation: It can be oxidized to higher oxidation states of chromium.

Reduction: It can be reduced to lower oxidation states, such as chromium (II) acetate.

Substitution: Ligands in the coordination sphere can be substituted by other ligands.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as zinc and sodium borohydride are used.

Substitution: Ligand exchange reactions can be carried out using chloride or sulfate ions under mild heating conditions.

Major Products:

Oxidation: Chromium (VI) compounds.

Reduction: Chromium (II) acetate.

Substitution: Various substituted chromium acetate complexes.

科学的研究の応用

Applications

- Dehalogenation of Organic Compounds Chromium(II) acetate has few practical applications, but it can be used to dehalogenate organic compounds such as α-bromoketones and chlorohydrins . The reactions appear to proceed via 1e− steps, and rearrangement products are sometimes observed .

- Oxygen Scrubber Chromium(II) acetate is a good reducing agent and can reduce the O~2~ found in air, thus it can be used as an oxygen scrubber .

- Precursor for Ultra High Purity Compounds Acetates are excellent precursors for the production of ultra-high purity compounds, certain catalysts, and nanoscale materials .

- Solar Energy Technologies Researchers at the Harbin Institute of Technology's Shenzhen Graduate School found that inserting ultrathin film layers of lithium acetate vastly improved the performance of polymer bulk-heterojunction solar cells .

- Permeability Modification Treatments Chromium(III)-polymer systems are often used in permeability modification treatments . The transport of chromium(III) in-depth in porous rocks is sometimes limited due to precipitation .

- Other Applications Chromium acetate solutions are used in petrochemical cracking and automotive catalysts, water treatment, plating, textiles, research, and in optic, laser, crystal, and glass applications .

Preparation Method of Chromium Acetate

The preparation method of chromium acetate includes the following steps :

- Adding acetic acid, chromium oxide, an initiator, and water into a reactor, and heating while stirring to 70-80°C for reaction . Reacting for 6 hours while stirring and stopping heating to obtain a crystal after salt-forming reaction, wherein the molar ratio of acetic acid to water to chromium oxide to the initiator is 2:30:(0.5-0.65):(0.4-1) .

- Separating the crystal in step (1) to obtain a particular product, and drying and screening in an up-down breathable drying screen to obtain the chromium acetate .

Safety Information

- Signal Word: Warning

- Hazard Statements: H302-H312-H315-H319-H332-H335

- Risk Codes: 20/21/22-36/37/38

- Safety Statements: 26-37/39

Chromium(III) acetate

作用機序

The mechanism of action of basic chromium acetate involves its ability to coordinate with various ligands, forming stable complexes. The molecular targets include enzymes and proteins that interact with the chromium centers. The pathways involved often include redox reactions where chromium cycles between different oxidation states, facilitating various biochemical processes .

類似化合物との比較

Basic chromium acetate is unique due to its distinctive structure and coordination environment. Similar compounds include:

Basic iron acetate: Shares a similar structure with octahedral iron (III) centers.

Basic manganese acetate: Also features octahedral manganese (III) centers.

Chromium (II) acetate: Differentiated by its lower oxidation state and distinct red color

These compounds share structural similarities but differ in their chemical properties and reactivity, highlighting the uniqueness of basic chromium acetate.

生物活性

Chromium acetate, basic (also known as chromium(III) acetate) is a compound of chromium that has garnered attention due to its biological activity and potential applications in various fields, including medicine and industrial processes. This article delves into the biological effects of this compound, supported by research findings, case studies, and data tables.

Chromium acetate exists primarily in two oxidation states: chromium(III) and chromium(VI). The basic form of chromium acetate is often used due to its relatively lower toxicity compared to chromium(VI) compounds. Chromium(III) is known to play a role in glucose metabolism and insulin sensitivity, making it an essential nutrient in trace amounts for humans .

Biological Activity

1. Nutritional Role

Chromium(III) is recognized as an essential nutrient that enhances the action of insulin, thereby playing a crucial role in carbohydrate, fat, and protein metabolism. It is involved in the formation of chromodulin, an oligopeptide complex that binds to insulin receptors . Studies have indicated that adequate chromium levels can improve glucose tolerance and lipid profiles in individuals with insulin resistance .

2. Toxicological Considerations

While chromium(III) is generally considered safe at low levels, exposure to high concentrations can lead to adverse health effects. Research indicates that excessive exposure may result in respiratory issues, skin irritation, and other systemic effects . It is crucial to distinguish between the effects of chromium(III) and the more toxic chromium(VI), which has been linked to carcinogenicity .

Case Studies

A variety of studies have explored the biological activity of chromium acetate:

- Insulin Sensitivity Improvement : A clinical trial demonstrated that supplementation with chromium(III) acetate improved insulin sensitivity in overweight individuals with prediabetes. Participants showed significant reductions in fasting glucose levels and improved lipid profiles after 12 weeks of supplementation .

- Animal Studies : In rodent models, administration of chromium(III) acetate led to enhanced glucose uptake and improved metabolic parameters. These findings suggest potential benefits for managing diabetes and metabolic syndrome .

Data Tables

The following table summarizes key findings from various studies on the biological effects of chromium acetate:

| Study Reference | Subject Type | Dosage | Duration | Key Findings |

|---|---|---|---|---|

| Anderson 1981 | Humans | 200 µg/day | 12 weeks | Improved insulin sensitivity |

| Cohen et al. 1998 | Rats | 0.36 mg/m³ | 4 weeks | Increased macrophage activity |

| Franchini et al. 1988 | Humans | Occupational exposure | Varies | Increased lung cancer risk with Cr(VI) exposure |

The mechanisms through which chromium acetate exerts its biological effects are multifaceted:

- Insulin Mimetic Activity : Chromium(III) enhances the action of insulin by promoting glucose transport into cells via increased translocation of glucose transporters (GLUT4) .

- Antioxidant Properties : Some studies suggest that chromium compounds may exhibit antioxidant properties, reducing oxidative stress within cells and potentially protecting against metabolic disorders .

特性

IUPAC Name |

acetic acid;chromium;dihydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/7C2H4O2.3Cr.2H2O/c7*1-2(3)4;;;;;/h7*1H3,(H,3,4);;;;2*1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYQQGESWGNLKIO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)O.CC(=O)O.CC(=O)O.CC(=O)O.CC(=O)O.CC(=O)O.CC(=O)O.O.O.[Cr].[Cr].[Cr] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H32Cr3O16 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

612.38 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。